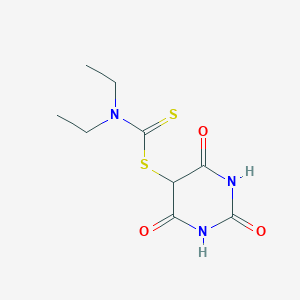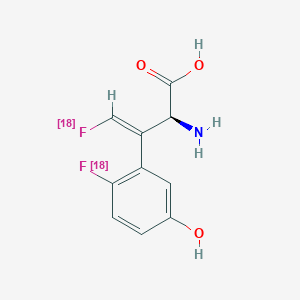
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure and properties that make it useful in a variety of laboratory experiments.
Scientific Research Applications
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has a wide range of scientific research applications. One of the most common applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
Another potential application of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, it has been studied as a potential inhibitor of enzymes involved in cancer cell growth.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in diabetic complications.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
However, there are also some limitations to using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments. For example, it can be difficult to obtain in large quantities, which could limit its use in certain experiments. It can also be expensive, which could make it difficult for some researchers to use.
Future Directions
There are many potential future directions for research on 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the identification of new applications for this compound in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione involves several steps. The first step is the reaction of 2,4-pentanedione with thiophenol in the presence of a base such as potassium hydroxide. This reaction produces 2-(phenylsulfanyl)-4-methyl-3-penten-2-one. The second step involves the reaction of this compound with cyclohexanone in the presence of an acid catalyst such as sulfuric acid. This reaction produces 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione.
properties
Product Name |
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
5,5-dimethyl-2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2S/c1-14(2)8-11(15)13(12(16)9-14)17-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
RHFUXGNBGOUETF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)

![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)